(4-Isopropyl-phenyl)-phenyl-methanone
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Overview
Description
(4-Isopropyl-phenyl)-phenyl-methanone, also known as 4-isopropylbenzophenone, is an organic compound with the molecular formula C16H16O and a molecular weight of 224.2976 g/mol . This compound is a derivative of benzophenone, where one of the phenyl groups is substituted with an isopropyl group. It is commonly used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Isopropyl-phenyl)-phenyl-methanone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-isopropylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of methanone, [4-(1-methylethyl)phenyl]phenyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-phenyl)-phenyl-methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 4-isopropylbenzoic acid.
Reduction: 4-isopropylbenzyl alcohol.
Substitution: 4-bromo-4-isopropylbenzophenone.
Scientific Research Applications
(4-Isopropyl-phenyl)-phenyl-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the manufacture of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanone, [4-(1-methylethyl)phenyl]phenyl- involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor for specific enzymes, thereby modulating their activity. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with the active sites of enzymes or receptors .
Comparison with Similar Compounds
(4-Isopropyl-phenyl)-phenyl-methanone can be compared with other benzophenone derivatives:
Benzophenone: The parent compound without any substituents on the phenyl rings.
4-Methylbenzophenone: A derivative with a methyl group instead of an isopropyl group.
4-Phenylbenzophenone: A derivative with an additional phenyl group.
The uniqueness of methanone, [4-(1-methylethyl)phenyl]phenyl- lies in its isopropyl substitution, which imparts different steric and electronic properties compared to other benzophenone derivatives .
Properties
IUPAC Name |
phenyl-(4-propan-2-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-12(2)13-8-10-15(11-9-13)16(17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFPWZPBRHQASN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172238 |
Source
|
Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18864-76-1 |
Source
|
Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018864761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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